Product packaging for Antibiotic GE2270(Cat. No.:)

Antibiotic GE2270

Cat. No.: B1578402
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibiotic GE2270 is a potent thiopeptide antibiotic originally isolated from the fermentation broth of Planobispora rosea . It functions as a highly specific inhibitor of bacterial protein synthesis by directly targeting the elongation factor Tu (EF-Tu) . Its mechanism involves binding to EF-Tu, which prevents the formation of the essential EF-Tu–GTP–aminoacyl-tRNA ternary complex, thereby blocking the delivery of aminoacyl-tRNAs to the ribosome . This action effectively halts translation in susceptible bacteria. This compound exhibits excellent activity against a wide spectrum of Gram-positive bacteria, including clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE) . Its unique mode of action, distinct from other thiopeptides that target the ribosome directly, makes it a valuable tool for studying protein synthesis and resistance mechanisms . Research into its derivatives, such as the semi-synthetic compound LFF571, has advanced to clinical trials, underscoring the therapeutic potential of this class of inhibitors . This product is supplied for research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

SCNCVCGFCCSCSP

Origin of Product

United States

Molecular Mechanism of Action of Antibiotic Ge2270

Inhibition of Bacterial Protein Synthesis by GE2270

GE2270 is a potent inhibitor of bacterial protein synthesis. jst.go.jpresearchgate.netontosight.ainih.gov It belongs to the thiopeptide class of antibiotics and is produced by the bacterium Planobispora rosea. jst.go.jpresearchgate.netresearchgate.net The primary mode of action of GE2270 involves the disruption of the elongation phase of protein synthesis. ontosight.aiuniprot.org This inhibition is highly specific to bacterial cells, which contributes to its potential as a therapeutic agent. ontosight.ai While it is highly effective against Gram-positive bacteria and anaerobes, it does not show activity against Gram-negative bacteria in its intact form. jst.go.jpnih.gov However, it does inhibit cell-free protein synthesis in extracts from Gram-negative bacteria like Escherichia coli. nih.gov

Elongation Factor Tu (EF-Tu) as the Primary Molecular Target of GE2270

The specific molecular target of GE2270 within the bacterial cell is the Elongation Factor Tu (EF-Tu). jst.go.jpresearchgate.netnih.govasm.org EF-Tu is a highly conserved and essential GTPase that plays a critical role in the elongation cycle of protein synthesis. asm.orgpatsnap.com Its primary function is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. patsnap.comwikipedia.org By targeting EF-Tu, GE2270 effectively halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis. uniprot.orgnih.gov

GE2270 Binding Site and Allosteric Modulation of EF-Tu Function

GE2270 binds to a specific site on EF-Tu, located in a cleft between domains 1 and 2 of the protein. researchgate.netbiorxiv.org X-ray crystallography studies have revealed that the antibiotic binds within the second domain of EF-Tu, making contact with three distinct segments of amino acids. rcsb.org The binding is predominantly characterized by van der Waals interactions. rcsb.org A notable feature of this binding site is the formation of a salt bridge between two highly conserved amino acid residues, Arg 223 and Glu 259, which arches over the antibiotic and is believed to contribute significantly to the strong affinity between EF-Tu and GE2270. rcsb.org

The binding of GE2270 to EF-Tu allosterically modulates its function. patsnap.com This means that the binding at one site influences the protein's activity at another site. Specifically, the interaction with GE2270 prevents the essential conformational changes that EF-Tu must undergo to bind aa-tRNA. researchgate.netbiorxiv.org

Interference of GE2270 with Aminoacyl-tRNA (aa-tRNA) Binding to EF-Tu

A primary consequence of GE2270 binding to EF-Tu is the direct interference with the formation of the ternary complex, which consists of EF-Tu, GTP, and aa-tRNA. asm.orgmcmaster.cacuni.cz GE2270 and aa-tRNA compete for the same binding site on EF-Tu. nih.govrcsb.org Structural studies have confirmed that a region of the antibiotic directly occupies the site where the aminoacyl group of the tRNA would normally bind. rcsb.orgnih.gov This steric hindrance prevents the stable association of aa-tRNA with the EF-Tu•GTP complex, a critical step for the delivery of the amino acid to the ribosome. cuni.cznih.gov

Conformational Changes in EF-Tu Induced by GE2270 Binding

The binding of GE2270 to EF-Tu induces and stabilizes a specific conformation of the protein. biorxiv.orgmcmaster.canih.gov Superposition of the antibiotic-bound structure with the GTP-bound conformation of EF-Tu reveals that the antibiotic would create steric clashes, thus blocking the transition from the GDP-bound to the GTP-bound state. rcsb.org This effectively locks EF-Tu in a conformation that is unfavorable for its function in protein synthesis. nih.gov Proteolytic cleavage experiments have further confirmed that the binding of GE2270 protects EF-Tu from degradation, indicating a significant conformational change has occurred. researchgate.net

Comparative Analysis with Other EF-Tu Inhibitors (Elfamycins)

GE2270 belongs to a broader class of antibiotics known as elfamycins, which all target EF-Tu. mcmaster.canih.gov However, there are distinct differences in their mechanisms of action. researchgate.netmcmaster.caresearchgate.net Elfamycins can be broadly categorized into two groups based on their inhibitory mechanism. researchgate.netbiorxiv.org

The first group, which includes GE2270 and pulvomycin (B1679863), functions by preventing the formation of the EF-Tu•GTP•aa-tRNA ternary complex. researchgate.netbiorxiv.orgmcmaster.ca They achieve this by binding in the cleft between domains 1 and 2 of EF-Tu and sterically hindering the binding of aa-tRNA. researchgate.netbiorxiv.orgnih.gov

The second group of elfamycins, which includes kirromycin (B1673653) and enacyloxin IIa, has a different mechanism. researchgate.netbiorxiv.orgmcmaster.ca These antibiotics bind to the interface between domains 1 and 3 of EF-Tu. researchgate.netbiorxiv.orgnih.gov This binding locks EF-Tu in its "open" conformation, even after GTP hydrolysis, which prevents its dissociation from the ribosome. researchgate.netnih.gov This stalls the ribosome and inhibits further protein synthesis. nih.gov

Therefore, while both groups of elfamycins target the same essential protein, they do so through distinct molecular interactions and produce different downstream effects on the protein synthesis cycle. nih.govportlandpress.com

Biosynthetic Pathway and Genetic Basis of Antibiotic Ge2270 Production

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Nature of GE2270

GE2270 belongs to the family of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). core.ac.ukasm.orgplos.org This classification signifies that its initial framework is not assembled by large, multi-domain enzymes like non-ribosomal peptide synthetases, but rather is encoded by a structural gene and synthesized on the ribosome as a precursor peptide. core.ac.ukbiorxiv.orgfrontiersin.org This precursor peptide then undergoes extensive modifications by a dedicated suite of enzymes to yield the final, biologically active antibiotic. core.ac.ukplos.org The maturation process includes the formation of characteristic thiazole (B1198619) rings and a central pyridine (B92270) macrocycle, which are hallmarks of the thiopeptide class of antibiotics to which GE2270 belongs. core.ac.uknih.gov

Precursor Peptide and Key Maturation Enzymes in GE2270 Biosynthesis

The journey to GE2270 begins with a precursor peptide encoded by the pbtA gene. nih.govplos.org This precursor consists of an N-terminal leader peptide and a C-terminal core peptide. core.ac.uk The leader peptide acts as a recognition element for the modifying enzymes, guiding them to the core region which will ultimately become the mature antibiotic. biorxiv.org The core peptide itself is a 14-amino acid sequence that provides the backbone for the extensive post-translational modifications. core.ac.uk

A number of key maturation enzymes are essential for this transformation. These enzymes, encoded within the GE2270 biosynthetic gene cluster, perform specific chemical reactions that build the complex architecture of the final molecule. core.ac.uk

Enzymatic Steps in GE2270 Formation: Thiazole Ring Formation, Pyridine Macrocycle Assembly, and Methylation

The biosynthesis of GE2270 involves a precise sequence of enzymatic reactions. A crucial early step is the formation of thiazole rings from cysteine residues within the core peptide. nih.gov This process is catalyzed by cyclodehydratase and dehydrogenase enzymes. pnas.org

Following thiazole formation, the assembly of the central pyridine macrocycle is a key event. Evidence suggests this intricate cyclization involves two dehydroalanine (B155165) residues, which are derived from serine residues in the precursor peptide. pnas.org This reaction is thought to proceed through a [4+2] aza-Diels-Alder mechanism, a complex transformation that creates the characteristic 29-membered ring structure of GE2270. pnas.orgpnas.org

The final touches on the GE2270 scaffold involve a series of methylation reactions. core.ac.uknih.gov The pbt gene cluster encodes several methyltransferases, including PbtM1, PbtM2, PbtM3, and PbtM4, which are responsible for the regiospecific addition of methyl groups to the macrocycle. core.ac.uk The main congener, GE2270A, is the most highly methylated form. plos.orgplos.org

Identification and Characterization of the GE2270 Biosynthetic Gene Cluster (pbt) in Planobispora rosea

The complete set of genes required for GE2270 biosynthesis is organized into a single biosynthetic gene cluster (BGC), designated as pbt, in the producing organism, the actinomycete Planobispora rosea. core.ac.ukasm.org This 21.4 kb cluster was identified from the draft genome of P. rosea ATCC53733. core.ac.uk The pbt cluster shows a high degree of sequence identity and synteny with the tpd cluster from another GE2270 producer, Nonomuraea sp. WU8817. core.ac.ukplos.org

The pbt cluster contains the structural gene pbtA, which encodes the precursor peptide, as well as genes for the entire enzymatic machinery required for maturation. core.ac.uk This includes genes predicted to be involved in thiazole and pyridine ring formation (pbtBCDEFG), methylation (pbtM1-M4), hydroxylation (pbtO), and other essential modifications. core.ac.uk The cluster is located in a highly conserved region of the P. rosea genome. core.ac.uk

Genetic Engineering and Heterologous Expression Strategies for GE2270 Biosynthetic Pathway Elucidation

Due to the genetic intractability of the native producer Planobispora rosea, researchers have turned to heterologous expression to study and manipulate the GE2270 biosynthetic pathway. core.ac.uk This involves transferring the entire pbt gene cluster into a more genetically amenable host organism. plos.orgnih.gov

Initial attempts to express the cluster in common hosts like Streptomyces lividans and Streptomyces albus were unsuccessful. plos.orgplos.org However, successful heterologous expression was achieved in Nonomuraea sp. ATCC 39727 and later in Streptomyces coelicolor M1146. core.ac.ukplos.orgplos.org A key challenge in expressing the cluster in Streptomyces was the presence of ribosomal genes flanking the pbt cluster, which had to be deleted to allow for successful gene transfer. plos.orgnih.gov These heterologous systems have been instrumental in elucidating the function of individual genes through targeted gene deletions and have opened the door for generating novel GE2270 derivatives through genetic engineering. core.ac.ukplos.orgnih.gov

Modulation of GE2270 Production and Formation of Metabolite Variants

The production of GE2270 and the relative abundance of its different congeners can be influenced by manipulating the fermentation conditions and the genetic makeup of the producing strain. Planobispora rosea naturally produces a complex of at least 10 related metabolites that differ primarily in their degree of methylation. nih.govplos.org

The addition of vitamin B12 to the fermentation medium has been shown to double the total yield of the GE2270 complex and significantly increase the proportion of the highly methylated and most active congener, GE2270A. nih.gov Conversely, the addition of methylation inhibitors like sinefungin (B1681681) leads to an accumulation of less methylated variants, such as factor D2, which lacks a methyl group compared to GE2270A. nih.gov This demonstrates that the methylation steps are not prerequisites for the core scaffold formation. core.ac.uk

Bacterial Resistance Mechanisms Against Antibiotic Ge2270

Intrinsic Resistance of the GE2270-Producing Organism, Planobispora rosea

The producer of the antibiotic GE2270, the actinomycete Planobispora rosea, possesses an intrinsic resistance to its own toxic product to avoid self-destruction. nih.govnih.gov This self-protection mechanism is primarily attributed to a modified elongation factor Tu (EF-Tu), the target of GE2270. nih.govplos.org

P. rosea harbors a single tuf gene that encodes for an EF-Tu protein that is inherently resistant to GE2270. nih.gov Studies involving cell-free protein synthesis systems have demonstrated that the EF-Tu from P. rosea is highly resistant to GE2270, while it remains susceptible to other EF-Tu inhibitors like kirromycin (B1673653). nih.gov When the P. rosea tuf gene was expressed in Escherichia coli, the resulting recombinant EF-Tu conferred resistance to GE2270, confirming that the resistance is an intrinsic property of the protein itself. nih.gov

Sequence analysis of the P. rosea EF-Tu revealed several amino acid substitutions in highly conserved regions within domain II. nih.gov These alterations are believed to be responsible for the resistance, as they are located in the same domain where mutations conferring GE2270 resistance have been identified in other bacteria, such as Bacillus subtilis. nih.gov Notably, some research suggests that while P. rosea has three copies of the tuf gene, only one (tuf1) produces the primary EF-Tu. This version contains mutations that confer resistance. nih.gov However, the precise and complete mechanism of self-resistance in the producer strain is still under investigation. nih.gov

Interestingly, the resistance of P. rosea's EF-Tu1 to GE2270 does not extend to all EF-Tu inhibitors. While it shows high resistance to GE2270 and a tenfold higher resistance to kirromycin compared to Streptomyces coelicolor EF-Tu1, it is not resistant to pulvomycin (B1679863), another antibiotic that also inhibits the formation of the EF-Tu·GTP·aminoacyl-tRNA ternary complex. nih.gov This differential resistance profile highlights the specific nature of the structural changes in P. rosea EF-Tu1. nih.gov

Acquired Resistance to GE2270 Through Mutations in Bacterial Elongation Factor Tu (tuf Gene)

Bacteria that are normally susceptible to GE2270 can develop resistance through spontaneous mutations in their tuf gene, which encodes for the elongation factor Tu (EF-Tu). asm.orgresearchgate.netnih.gov This is a common mechanism of acquired resistance against antibiotics that target a specific cellular component. reactgroup.orgaimspress.com

The selection of resistant mutants often occurs when bacteria are exposed to the antibiotic. For instance, mutants of Propionibacterium acnes resistant to a derivative of GE2270 were readily isolated by plating the bacteria on a medium containing the compound. researchgate.net With one exception, all the resistant strains analyzed had mutations in their tuf gene. researchgate.net

Studies in Escherichia coli have identified specific mutations in the tuf gene that confer high-level resistance to GE2270. Two such mutations are G257S (a glycine (B1666218) to serine substitution at position 257) and G275A (a glycine to alanine (B10760859) substitution at position 275). nih.gov These mutations are located in or near the binding site for the 3' end of aminoacyl-tRNA (aa-tRNA) on EF-Tu. nih.gov The G275A mutation, when introduced into E. coli EF-Tu, results in a completely resistant protein. asm.org This particular mutation is also naturally present in the EF-Tu1 of the GE2270-producing organism, Planobispora rosea, which helps to explain its intrinsic resistance. asm.org

The development of resistance through mutations in the target protein is a key evolutionary strategy for bacteria to survive antibiotic pressure. The fact that resistance to GE2270 and its derivatives consistently arises from mutations in the tuf gene underscores the specificity of the antibiotic's action and the primary mechanism of bacterial adaptation. asm.org

Structural and Functional Basis of GE2270-Resistant EF-Tu Mutants

The resistance to GE2270 conferred by mutations in the EF-Tu protein is rooted in specific structural and functional alterations that affect the antibiotic's interaction with its target. GE2270 binds to domain II of EF-Tu, making contact with amino acid residues in the regions of 215-230, 256-264, and 273-277. nih.govnih.gov This binding prevents the stable formation of the EF-Tu·GTP·aminoacyl-tRNA (aa-tRNA) ternary complex, thereby halting protein synthesis. nih.govuniversiteitleiden.nl

Mutations that confer resistance, such as G257S and G275A in E. coli EF-Tu, are located within or near the antibiotic's binding site. nih.gov A key finding is that these resistant mutants can still bind GE2270 in their GTP-bound form, almost as effectively as the wild-type EF-Tu. nih.gov However, the mutations allow the resistant EF-Tu to accommodate both GE2270 and aa-tRNA simultaneously. nih.gov

Here's a breakdown of the functional consequences of these mutations:

Altered Affinity for aa-tRNA: The G257S mutation leads to a 2.5-fold increase in affinity for aa-tRNA, whereas the G275A mutation results in a 40-fold decrease. nih.gov

Reduced Impact of GE2270 on aa-tRNA Binding: In the presence of GE2270, the affinity of wild-type EF-Tu for aa-tRNA drops by at least four orders of magnitude. In contrast, for the EF-Tu[G257S] and EF-Tu[G275A] mutants, this drop is significantly less, only about two orders and one order of magnitude, respectively. nih.gov

This suggests a novel resistance mechanism. The mutations likely cause a displacement of the bound GE2270 molecule within the complex, such that it no longer sterically hinders the binding of aa-tRNA as it does in the wild-type protein. nih.gov Consequently, the mutant EF-Tu can form a complex with GTP, GE2270, and aa-tRNA. When this complex reaches the ribosome, GTP hydrolysis is triggered. In the subsequent GDP-bound state, the mutant EF-Tu has a much lower affinity for GE2270, leading to the dissociation of the antibiotic and allowing protein synthesis to proceed. nih.gov

The structural basis for this is further elucidated by the crystal structure of the EF-Tu·GDP·GE2270A complex, which shows that the antibiotic's binding site overlaps with the binding site for the aminoacyl group of tRNA. nih.gov The mutations likely alter the conformation of this binding pocket, reducing the inhibitory effect of GE2270.

EF-Tu Mutant Location of Mutation Effect on GE2270 Resistance Structural/Functional Change
G257SDomain IIHigh resistanceIncreases affinity for aa-tRNA; allows simultaneous binding of GE2270 and aa-tRNA. nih.gov
G275ADomain IIHigh resistanceDecreases affinity for aa-tRNA; allows simultaneous binding of GE2270 and aa-tRNA. nih.gov

Mechanisms of Sustained Translational Fidelity in GE2270-Resistant Strains

The process of protein synthesis must be not only efficient but also accurate. Translational fidelity is maintained through mechanisms like the correct pairing of codons and anticodons and the proofreading of aminoacyl-tRNA (aa-tRNA) binding. mdpi.com Antibiotics that target the ribosome can sometimes disrupt this fidelity. nih.gov However, resistance to GE2270 through mutations in EF-Tu appears to allow for the continuation of protein synthesis without a significant loss of fidelity.

EF-Tu itself plays a crucial role in ensuring the accuracy of translation by delivering the correct aa-tRNA to the ribosome and through its GTPase activity, which acts as a proofreading step. nih.gov The resistance mutations in EF-Tu, such as G257S and G275A, enable the protein to function even in the presence of GE2270. nih.gov

The proposed mechanism for sustained function involves the formation of a mutant EF-Tu·GTP·GE2270·aa-tRNA complex. nih.gov When this complex interacts with the ribosome, the GTPase activity of EF-Tu is activated, leading to the hydrolysis of GTP to GDP. This conformational change results in a significantly lower affinity of the mutant EF-Tu for GE2270. nih.gov As a result, the antibiotic dissociates, and the aa-tRNA is correctly positioned in the A-site of the ribosome for peptide bond formation. nih.gov This process allows the translational machinery to proceed with its normal function, thereby maintaining the fidelity of protein synthesis.

While some environmental stressors and antibiotic actions can lead to reduced translational fidelity, which in some cases can be beneficial for the bacteria, the resistance mechanism to GE2270 appears to be more of a bypass strategy. mdpi.com Instead of altering the fundamental accuracy of the ribosome, the mutations in EF-Tu allow it to circumvent the inhibitory action of the antibiotic, enabling the continuation of accurate protein synthesis.

Analysis of Cross-Resistance Patterns of GE2270 with Other Antimicrobial Agents

Cross-resistance occurs when resistance to one antibiotic confers resistance to other, often structurally or mechanistically related, antibiotics. nih.govgardp.org An analysis of cross-resistance patterns for GE2270 provides insights into its specific mechanism of action and the potential for co-resistance with other drug classes.

Studies have shown that bacterial mutants with acquired resistance to GE2270, due to mutations in the tuf gene, are not cross-resistant to other classes of antibiotics. asm.org This indicates that the resistance mechanism is highly specific to GE2270 and its derivatives.

However, the situation is more complex when considering other antibiotics that also target EF-Tu. For example:

The EF-Tu1 from Planobispora rosea, the producer of GE2270, is resistant to GE2270 and also shows increased resistance to kirromycin, but it remains sensitive to pulvomycin. nih.gov

Conversely, the EF-Tu from Streptomyces cinnamoneus, a kirromycin producer, is resistant to kirromycin but sensitive to GE2270. microbiologyresearch.org

A unique case is the EF-Tu3 from Streptomyces ramocissimus, which is resistant to all three classes of EF-Tu inhibitors: kirromycin, pulvomycin, and GE2270A. asm.org This broad resistance is attributed to significant structural divergence from the more common EF-Tu proteins. asm.org

These findings demonstrate that while there can be some overlap in resistance among EF-Tu inhibitors, it is not a universal rule. The specific binding sites and mechanisms of action of these antibiotics are distinct enough that a mutation conferring resistance to one may not affect the binding of another. nih.govuniversiteitleiden.nl

Furthermore, there is no evidence of cross-resistance between GE2270 and antibiotics with different cellular targets. For example, resistance to aminoglycosides like gentamicin (B1671437) is typically due to modifying enzymes or ribosomal mutations and does not confer resistance to GE2270. nih.govnih.gov

The lack of broad cross-resistance with other antibiotic classes makes GE2270 and its derivatives promising candidates for treating infections caused by multidrug-resistant bacteria. asm.org

Antibiotic Target Cross-Resistance with GE2270 Reason
KirromycinEF-TuVariable; some resistant EF-Tu mutants show cross-resistance, while others do not. nih.govmicrobiologyresearch.orgDepends on the specific mutation and its location relative to the binding sites of both antibiotics.
PulvomycinEF-TuGenerally no cross-resistance observed in GE2270-resistant mutants. nih.govThe binding sites and inhibitory mechanisms of GE2270 and pulvomycin on EF-Tu are different. nih.govnih.gov
Aminoglycosides (e.g., Gentamicin)RibosomeNoDifferent cellular targets and mechanisms of action. nih.gov
Beta-lactams (e.g., Penicillin)Cell wall synthesisNoDifferent cellular targets and mechanisms of action. wikipedia.org

Structure Activity Relationship Sar Studies and Semisynthetic Derivatives of Antibiotic Ge2270

Chemical Modification Strategies Applied to the GE2270 Scaffold

The clinical development of the natural thiopeptide antibiotic GE2270 A has been significantly hampered by its poor aqueous solubility. nih.gov This challenge prompted extensive research into chemical modification strategies aimed at improving its physicochemical properties without compromising its potent antibacterial activity. A primary strategy involved an integrated approach of combinatorial and medicinal chemistry to generate and screen a library of derivatives. nih.gov

One of the key modification strategies focused on the C-terminal region of the GE2270 scaffold. The unstable oxazoline (B21484) side chain of GE2270 A was identified as a prime target for modification. nih.gov Researchers replaced this moiety with various solubilizing functional groups to enhance water solubility. nih.gov A particularly successful approach was the introduction of a 4-aminothiazolyl moiety, which served as a versatile chemical template for further derivatization. nih.govacs.org This scaffold was amenable to the attachment of a wide variety of amines and acids, linked through different spacers, allowing for a systematic exploration of the structure-activity relationship. nih.gov These efforts aimed to identify derivatives that not only possessed enhanced solubility but also maintained the crucial interactions with the biological target, the bacterial elongation factor Tu (EF-Tu). researchgate.net

Design and Synthesis of GE2270 Analogs and Derivatives

The design and synthesis of GE2270 analogs have been guided by a combination of rational design, based on structural biology insights, and combinatorial chemistry. A significant focus has been on the derivatization of the 4-aminothiazolyl template. acs.org Guided by co-crystal structures of GE2270 with its target, EF-Tu, chemists designed modifications to optimize interactions with key amino acid residues. nih.gov

This led to the synthesis of cycloalkylcarboxylic acid derivatives, which were found to reside in proximity to the Arg223 residue of EF-Tu, enhancing binding. nih.govresearchgate.net Further optimization, considering the position of another residue, Arg262, led to the synthesis of a derivative where a pentanoic acid residue was appended to the aminothiazole. nih.gov This modification successfully placed the acid functional group near the target residue, improving both potency and solubility. nih.gov

In addition to semisynthetic approaches, research has also focused on the discovery of new, naturally occurring congeners. The fermentation of Nonomuraea jiangxiensis led to the isolation of nine new thiopeptides related to GE2270. mdpi.comsemanticscholar.org These natural analogs feature variations in the substituents on the thiazole (B1198619) and amino acid moieties, providing further insights into the natural diversity of the scaffold and enriching the understanding of its structure-activity relationship. mdpi.comsemanticscholar.org One such analog had been previously synthesized in a search for a more soluble lead compound. mdpi.com

Influence of Structural Modifications on the Antimicrobial Activity and Spectrum of GE2270 Derivatives

Structural modifications to the GE2270 scaffold have a profound impact on the antimicrobial activity and spectrum of the resulting derivatives. The parent compound, GE2270 A, exhibits potent activity against a range of Gram-positive pathogens, including Staphylococcus, Streptococcus, and Enterococcus species, with Minimum Inhibitory Concentrations (MICs) often in the sub-µg/mL range. nih.govnih.gov

The goal of chemical modification is often to retain this high potency while improving other properties. For instance, some early synthesized analogs maintained good antibacterial activity. researchgate.net However, modifications can also lead to a decrease in potency. An acid derivative, referred to as compound 2, largely retained the antibacterial spectrum of GE2270 A, but its potency was significantly reduced, with MICs against staphylococci and streptococci being 32- to 64-fold and 4- to 16-fold higher, respectively. nih.gov

In contrast, newly discovered natural congeners from Nonomuraea jiangxiensis (compounds 1–9) demonstrated potent antimicrobial activity against Staphylococcus aureus, with MIC90 values ranging from 2 µM to 11 µM. mdpi.comsemanticscholar.org These findings highlight that specific substitutions on the thiazole rings and amino acid components are critical for maintaining high efficacy. The evaluation of 4-aminothiazolyl analogues also focused on their ability to inhibit the growth of Gram-positive bacteria, underscoring the importance of this chemical class. acs.org

Table 1: In Vitro Antimicrobial Activity of GE2270 A and its Acid Derivative (Compound 2) Against Various Bacterial Species. nih.gov
OrganismStrainGE2270 A MIC (µg/mL)Compound 2 MIC (µg/mL)
Staphylococcus aureusATCC 292130.062
Staphylococcus aureusSmith0.032
Staphylococcus epidermidisATCC 12228≤0.0150.5
Streptococcus pyogenesC2030.122
Streptococcus pneumoniaeATCC 630128
Enterococcus faecalisATCC 292120.0080.06
Enterococcus faeciumATCC 80430.0150.06

Identification and Characterization of Derivates with Altered Target Selectivity or Potency (e.g., NAI003)

A significant outcome of the GE2270 derivatization programs was the identification of analogs with altered target selectivity, most notably NAI003. nih.govresearchgate.net NAI003 is a semisynthetic derivative of GE2270 A that displays a surprisingly restricted antibacterial spectrum compared to its parent compound. nih.govnih.gov Its activity is largely limited to a few Gram-positive bacteria, with remarkable potency against all tested isolates of Propionibacterium acnes (recently reclassified as Cutibacterium acnes). nih.govresearchgate.net To a lesser degree, it also retains activity against Enterococcus faecalis. nih.gov

This altered selectivity is not due to a complete change in mechanism. Like its parent, NAI003 targets the bacterial elongation factor Tu (EF-Tu). researchgate.net However, its ability to bind to EF-Tu varies significantly between different bacterial species. Gel shift experiments demonstrated that NAI003 can bind to EF-Tu from E. coli and P. acnes, but not from Staphylococcus aureus or Streptococcus pyogenes, which are largely insensitive to the derivative. researchgate.netresearchgate.net In vitro translation assays further confirmed that NAI003 most effectively inhibits protein synthesis driven by the EF-Tu from P. acnes. researchgate.net

The molecular basis for this selectivity makes NAI003 a promising candidate for the topical treatment of acne, as it could target the pathogenic P. acnes with minimal disruption to the surrounding skin flora. nih.govnih.gov This derivative has completed a phase 1 clinical trial for this indication. researchgate.netresearchgate.net

Table 2: Comparative In Vitro Activity of GE2270 A, Compound 2, and NAI003, Highlighting the Altered Spectrum of NAI003. nih.gov
OrganismGE2270 A MIC (ng/mL)Compound 2 MIC (ng/mL)NAI003 MIC (ng/mL)
Propionibacterium acnes4168
Propionibacterium avidum81616
Propionibacterium granulosum250250250
Staphylococcus aureus602000>128000
Staphylococcus epidermidis≤15500>128000
Streptococcus pyogenes1202000>128000
Enterococcus faecalis860250

Methodologies for Comprehensive SAR Analysis of GE2270 Analogs

A multifaceted approach has been employed for the comprehensive structure-activity relationship (SAR) analysis of GE2270 analogs. These methodologies range from synthetic chemistry and natural product discovery to advanced biochemical and biophysical assays.

Combinatorial and Medicinal Chemistry: An integrated program combining these approaches was fundamental in creating libraries of derivatives, particularly by modifying the GE2270 A scaffold. nih.gov This allowed for the systematic exploration of how different functional groups affect solubility and activity.

Natural Product Discovery: The isolation and characterization of new, naturally occurring GE2270-congeners from sources like Nonomuraea jiangxiensis provided crucial, albeit preliminary, SAR insights directly from nature, diversifying the range of known structures and activities. semanticscholar.org

Structure-Based Drug Design: A key methodology involved using co-crystal structures of the parent compound with its target, EF-Tu. This rational design approach guided the synthesis of new analogs, such as LFF571, by positioning specific functional groups to interact favorably with key amino acid residues (e.g., Arg223 and Arg262) in the binding pocket, thereby enhancing potency and solubility. nih.gov

Biochemical and Biophysical Assays: To understand altered selectivity and potency, various assays were employed. Gel shift mobility assays were used to directly assess and compare the binding affinity of derivatives like NAI003 to EF-Tu proteins isolated from different bacterial species. researchgate.netresearchgate.net

In Vitro Functional Assays: A hybrid translation system was utilized to functionally confirm the inhibitory effect of derivatives on protein synthesis driven by EF-Tu from specific bacteria, providing a direct link between target binding and cellular effect. researchgate.net

Analysis of Resistant Mutants: The selection and genetic analysis of bacterial mutants resistant to specific derivatives served as a powerful tool. For NAI003, the finding that resistant P. acnes mutants carried mutations in the tuf gene, which encodes EF-Tu, definitively confirmed the compound's target and mechanism of action. researchgate.net

Preclinical Antimicrobial Activity and Spectrum of Action of Antibiotic Ge2270

In Vitro Efficacy of GE2270 Against Gram-Positive Bacterial Pathogens

GE2270 exhibits potent in vitro activity against a broad range of Gram-positive bacteria. jst.go.jpplos.org The main compound, GE2270A, is noted for having the highest antibacterial activity. plos.org Studies have determined its high efficacy against clinically relevant pathogens, including staphylococci, streptococci, and enterococci. nih.govresearchgate.net For instance, the minimum inhibitory concentration for 90% of isolates (MIC90) was found to be 0.125 µg/mL for staphylococci, 1 µg/mL for streptococci, and 0.03 µg/mL for enterococci. nih.govresearchgate.net The activity of GE2270A extends to Propionibacterium acnes, with a reported MIC of 1 µg/mL. researchgate.net

Semisynthetic derivatives of GE2270A have also been developed to improve properties such as aqueous solubility while retaining potent antibacterial effects. asm.orgnih.gov For example, two derivatives, designated as compound 1 and compound 2, showed strong activity against Gram-positive strains but were ineffective against Gram-negative bacteria, consistent with the spectrum of the parent compound. nih.gov

Interactive Data Table: In Vitro Activity of GE2270A and Derivatives Against Gram-Positive Bacteria

CompoundOrganismMIC Range (µg/mL)MIC90 (µg/mL)
GE2270A (MDL 62,879)StaphylococciNot Specified0.125 nih.govresearchgate.net
GE2270A (MDL 62,879)Streptococci0.06 - 2 nih.gov1 nih.govresearchgate.net
GE2270A (MDL 62,879)Enterococci0.008 - 0.015 nih.gov0.03 nih.govresearchgate.net
GE2270APropionibacterium acnesNot Specified0.06 researchgate.net
Compound 1 (derivative)StreptococciNot Specified≥ 4 asm.orgnih.gov
Compound 2 (derivative)StreptococciNot Specified≥ 4 asm.orgnih.gov

Activity Profile of GE2270 Against Anaerobic Bacteria

The antimicrobial spectrum of GE2270 extends to various anaerobic bacteria. It has been shown to be active against all tested isolates of Peptostreptococcus spp. and Mobiluncus spp. nih.gov Furthermore, it demonstrates efficacy against most isolates of clostridia. nih.gov However, GE2270 is not active against isolates of Fusobacterium or Bacteroides species. nih.gov Susceptibility was observed in some isolates of Prevotella spp. and Porphyromonas asaccharolytica. nih.gov

Efficacy of GE2270 Against Multi-Drug Resistant (MDR) Bacterial Strains, Including MRSA and VRE

A significant attribute of GE2270 and its derivatives is their potent activity against multi-drug resistant (MDR) pathogens. GE2270A is highly active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE). nih.govresearchgate.net The MIC90 for MRSA is reported as 0.06 µg/mL, and for VRE, it is 0.03 µg/mL. researchgate.net

Novel semisynthetic derivatives have maintained this crucial activity. asm.orgnih.gov Two such derivatives, compounds 1 and 2, were potent against clinical isolates of MRSA and VRE, with MIC90 values of ≤ 0.25 μg/mL. asm.orgnih.gov Importantly, mutants that showed a loss of susceptibility to these derivatives did not exhibit cross-resistance to other existing antibiotic classes. asm.orgnih.gov This lack of cross-resistance highlights the potential of the GE2270 class to address infections caused by difficult-to-treat resistant Gram-positive pathogens. researchgate.net

In Vitro Studies on GE2270-Mediated Inhibition of Cell-Free Bacterial Protein Synthesis

GE2270's mechanism of action is the inhibition of bacterial protein synthesis. jst.go.jpresearchgate.net It specifically targets the bacterial elongation factor Tu (EF-Tu), a crucial protein that carries aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. tcsedsystem.edumcmaster.ca GE2270 binds to domain II of EF-Tu. nih.gov This binding prevents the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA, thereby blocking the delivery of amino acids to the ribosome and halting protein synthesis. tcsedsystem.edunih.govresearchgate.net

While GE2270 is not active against Gram-negative bacteria in whole-cell assays, it does inhibit cell-free protein synthesis in extracts from Escherichia coli, demonstrating a high binding affinity for its EF-Tu. researchgate.net This indicates that the lack of activity against Gram-negative organisms is likely due to permeability issues rather than a lack of target affinity. Studies comparing GE2270 with other EF-Tu inhibitors like efrotomycin (B607273) have confirmed that they have different mechanisms of action. researchgate.net

Evaluation of GE2270 and its Derivatives in Preclinical In Vivo Models of Bacterial Infection

The in vitro promise of GE2270 derivatives has been substantiated in preclinical in vivo models of bacterial infection. In a mouse systemic infection model, two semisynthetic derivatives, compound 1 and compound 2, demonstrated protective effects against lethal S. aureus infections, with 50% effective doses (ED50) of 5.2 mg/kg and 4.3 mg/kg, respectively. asm.orgnih.gov

These compounds were also effective in a mouse model of lethal systemic Enterococcus faecalis infection, showing ED50 values of 0.56 mg/kg for compound 1 and 0.23 mg/kg for compound 2. asm.orgnih.gov These findings underscore the in vivo efficacy of this class of antibiotics against serious Gram-positive bacterial infections. asm.org

Interactive Data Table: In Vivo Efficacy of GE2270 Derivatives in Mouse Infection Models

CompoundInfection ModelPathogenEfficacy (ED50)
Compound 1Systemic InfectionStaphylococcus aureus5.2 mg/kg asm.orgnih.gov
Compound 2Systemic InfectionStaphylococcus aureus4.3 mg/kg asm.orgnih.gov
Compound 1Systemic InfectionEnterococcus faecalis0.56 mg/kg asm.orgnih.gov
Compound 2Systemic InfectionEnterococcus faecalis0.23 mg/kg asm.orgnih.gov

Comparative Efficacy of GE2270 with Established Antibiotic Classes in Preclinical Research

In preclinical studies, GE2270 derivatives have been compared with established antibiotics. Against reference strains of E. faecalis and S. aureus, the thiopeptide derivatives were found to be more potent than the marketed antibiotics tested. nih.gov However, against a Streptococcus pneumoniae reference strain, the potency of these derivatives was generally weaker than that of the comparator antibiotics. nih.gov The potent in vivo efficacy of GE2270 analogs has been shown to be comparable to or even better than that of daptomycin (B549167) in some studies. researchgate.net The unique mechanism of action and the lack of cross-resistance with other antibiotic classes position the GE2270 thiopeptides as a promising new class for antibacterial therapy. asm.orgnih.gov

Advanced Research Methodologies and Techniques in Ge2270 Studies

Structural Biology Approaches: X-ray Crystallography of EF-Tu-GE2270 Complexes

X-ray crystallography has been a pivotal technique in visualizing the interaction between GE2270 and its molecular target, the bacterial elongation factor Tu (EF-Tu). By determining the three-dimensional structure of the EF-Tu-GE2270 complex, researchers have gained precise insights into the antibiotic's mechanism of inhibition.

The crystal structure of Escherichia coli EF-Tu in complex with GDP and GE2270A was determined at a resolution of 2.35 Å. nih.gov This revealed that the antibiotic binds to domain 2 of EF-Tu, making contact with three specific segments of amino acids (residues 215-230, 256-264, and 273-277). nih.gov The majority of these interactions are van der Waals forces. rcsb.org A notable feature of this complex is a salt bridge that is not observed in other EF-Tu structures. rcsb.org

Further crystallographic studies of Thermus thermophilus EF-Tu complexed with a GTP analog (GDPNP) and GE2270A at 1.6 Å resolution provided a more detailed view of the inhibitory mechanism. nih.govrcsb.org These studies demonstrated that GE2270A binding interferes with the proper positioning of domain 1 over domains 2 and 3, a conformational change essential for EF-Tu's function in protein synthesis. nih.govresearchgate.net Specifically, GE2270A sterically hinders the binding of the 3'-aminoacyl group and a portion of the acceptor stem of aminoacyl-tRNA (aa-tRNA) to EF-Tu. nih.govresearchgate.net Superimposing the antibiotic-bound structure onto the GTP-bound conformation of EF-Tu reveals that GE2270A would clash with the guanine (B1146940) nucleotide-binding domain in its active state. nih.govrcsb.org

These structural findings confirm a dual mechanism of action for GE2270A: it not only physically blocks the binding of aa-tRNA but also prevents the conformational transition of EF-Tu from its inactive GDP-bound state to its active GTP-bound state. nih.govrcsb.org

PDB ID Complex Organism Resolution (Å) Key Findings
1D8T EF-Tu-GDP-GE2270AEscherichia coli2.35GE2270A binds to domain 2 of EF-Tu, interfering with the GDP to GTP conformational change and competing with aminoacyl-tRNA binding. nih.govrcsb.org
2C77 EF-Tu-GDPNP-GE2270AThermus thermophilus1.6GE2270A interferes with the binding of the 3'-aminoacyl group and part of the acceptor stem of aa-tRNA. nih.govrcsb.org
1DG1 EF-Tu-GDP (crystallized with GE2270A)Escherichia coli2.50Although the antibiotic binding site could not be identified in this structure, it provided the first view of an ordered Switch I region in EF-Tu-GDP. rcsb.org

Genetic Manipulation and Pathway Engineering for GE2270 Biosynthesis

Understanding and manipulating the biosynthetic pathway of GE2270 has been a key focus of research, aiming to generate novel derivatives with improved properties. This has been achieved through the genetic manipulation of the GE2270 biosynthetic gene cluster (pbt) and its heterologous expression in more tractable host organisms.

The pbt gene cluster from the native producer, Planobispora rosea, was identified and found to be highly similar to the tpd cluster from another GE2270-producing strain, Nonomuraea WU8817. core.ac.uk A significant breakthrough was the successful heterologous expression of the P. rosea pbt cluster in Nonomuraea sp. ATCC39727, a genetically manipulable host. core.ac.uk This enabled researchers to perform targeted gene deletions to probe the function of individual biosynthetic genes. core.ac.uk For instance, deletions of genes such as pbtO, pbtM1, pbtM2, pbtM3, and pbtM4 led to the production of various GE2270 derivatives with altered hydroxylation and methylation patterns. core.ac.uk

Attempts to express the GE2270 gene cluster in more commonly used hosts like Streptomyces coelicolor initially failed. plos.orgnih.gov It was discovered that the presence of ribosomal genes flanking the pbt cluster in the expression construct prevented successful conjugative transfer. plos.orgnih.gov Deletion of these ribosomal genes was crucial for achieving heterologous expression in S. coelicolor M1146. plos.orgnih.govnih.gov Further engineering, such as the introduction of inducible (e.g., tcp830) or constitutive (e.g., ermE*) promoters, allowed for controlled and increased production of GE2270. plos.orgnih.gov Deletion of the regulatory gene pbtR abolished GE2270 production, indicating its essential role as a transcriptional activator. nih.govnih.gov

These genetic engineering strategies have not only clarified the roles of specific biosynthetic enzymes but have also provided a platform for generating novel GE2270 analogs through combinatorial biosynthesis. core.ac.ukplos.orgnih.gov

Host Organism Genetic Modification Outcome
Nonomuraea sp. ATCC39727Heterologous expression of the P. rosea pbt gene cluster.Successful production of GE2270A. core.ac.uk
Nonomuraea sp. ATCC39727Deletion of pbtO, pbtM1-4.Production of GE2270 derivatives with altered decorations. core.ac.uk
Streptomyces coelicolor M1146Expression of the pbt cluster with flanking ribosomal genes.No GE2270 production. plos.orgnih.gov
Streptomyces coelicolor M1146Expression of the pbt cluster after deletion of flanking ribosomal genes.Successful production of GE2270. plos.orgnih.govnih.gov
Streptomyces coelicolor M1146Introduction of an inducible promoter (tcp830).Inducible GE2270 production. plos.orgnih.gov
Streptomyces coelicolor M1146Deletion of the regulatory gene pbtR.Abolished GE2270 production. nih.govnih.gov

Proteomic and Transcriptomic Analyses of GE2270-Producing Strains

To gain a broader understanding of the physiology and regulation of GE2270 production, researchers have employed proteomic and transcriptomic analyses of the producing strain, Planobispora rosea. These "omics" approaches provide a global view of gene and protein expression, linking them to the biosynthesis of the antibiotic.

A combined genomic, transcriptomic, and proteomic study of P. rosea revealed interesting patterns of gene expression related to GE2270 production. plos.orgnih.govnih.gov While the production of GE2270 begins during the exponential growth phase, transcriptomic analysis using qRT-PCR showed that most of the pbt biosynthetic genes are actually down-regulated during this phase. plos.orgnih.gov The notable exception is pbtA, the gene encoding the precursor peptide of GE2270, whose expression peaks at the beginning of the stationary phase. plos.orgnih.gov

Proteomic analysis identified several proteins with differential abundance between the exponential and stationary phases. plos.orgnih.gov Among these were proteins involved in protein metabolism, including a GE2270-insensitive version of EF-Tu, which confers resistance to the antibiotic. plos.orgnih.gov Two proteins from the pbt cluster were also found to have slightly increased abundance over time. plos.orgnih.gov

A more recent multi-omics study combining metabolomics and transcriptomics provided further insights into the metabolic state of P. rosea during GE2270A production. researchgate.net This research detailed the shutdown of protein biosynthesis and the respiratory chain that occurs at the end of the exponential growth phase. researchgate.net The transcriptomic data also highlighted the limitation of phosphate (B84403) and iron in the growth medium and led to the identification of a new biosynthetic gene cluster for siderophores. researchgate.net

These studies underscore the complex regulatory networks that govern GE2270 biosynthesis and provide valuable data for optimizing production through metabolic engineering. plos.orgnih.govresearchgate.net

Biochemical Assays for Characterizing Protein Synthesis Inhibition and EF-Tu Binding

A variety of biochemical assays have been instrumental in characterizing the inhibitory activity of GE2270 and its interaction with EF-Tu. These in vitro experiments have provided quantitative data on the antibiotic's potency and mechanism of action.

In vitro protein synthesis assays, such as the poly(Phe) synthesis system using E. coli components, have been used to demonstrate that GE2270A is a potent inhibitor of bacterial protein synthesis. nih.gov These assays measure the incorporation of radiolabeled phenylalanine into a polypeptide chain, and the addition of GE2270A effectively blocks this process.

Assays to measure the binding affinity of GE2270A to EF-Tu have also been developed. These experiments have shown that GE2270A prevents the formation of a stable ternary complex between EF-Tu, GTP, and aminoacyl-tRNA. nih.govuniprot.org Studies on mutant forms of EF-Tu that confer resistance to GE2270A have revealed interesting nuances. For example, E. coli EF-Tu mutants with G257S or G275A substitutions, which are resistant to the antibiotic, were unexpectedly found to bind GE2270A almost as well as the wild-type protein in their GTP-bound state. nih.gov However, these mutant EF-Tus appear to be able to accommodate both GE2270A and aa-tRNA simultaneously, which is not the case for the wild-type protein. nih.gov

Furthermore, it was found that in their GDP-bound conformation, these resistant mutant EF-Tus have a much lower affinity for GE2270A than the wild-type EF-Tu. nih.gov This finding, supported by the crystal structure of the EF-Tu-GDP-GE2270A complex, suggests a novel resistance mechanism where the antibiotic is released from the ribosome-bound complex after GTP hydrolysis. nih.gov

Mass Spectrometry for Elucidation of GE2270 Structure, Metabolites, and Intermediates

Mass spectrometry (MS) has been an indispensable tool in the study of GE2270, from the initial structure elucidation to the identification of biosynthetic intermediates and derivatives. Its high sensitivity and ability to provide precise mass information are crucial for analyzing these complex molecules.

Fast atom bombardment mass spectrometry (FAB-MS) was a key technique in the original determination of the structure of GE2270A, establishing its molecular weight as 1289 and its elemental formula as C₅₆H₅₅N₁₅O₁₀S₆. researchgate.netnih.gov Collision-induced dissociation FAB-MS/MS experiments on the intact molecule and its hydrolysis products were used to identify the constituent amino acid residues and their sequence. researchgate.netnih.gov

MS, often coupled with high-performance liquid chromatography (HPLC-MS), has been extensively used to identify and characterize the various congeners produced by P. rosea. nih.gov This has led to the isolation and structural confirmation of numerous related factors, such as GE2270 B1, B2, C1, C2a, C2b, D1, D2, E, and T, which differ in their degree of methylation, oxidation, and the aromatization of an oxazoline (B21484) ring. nih.gov

In the context of biosynthetic studies, HPLC-MS is the primary method for detecting the production of GE2270 and its derivatives in heterologous hosts. core.ac.ukplos.orgplos.org It allows for the identification of novel compounds generated through genetic engineering and the characterization of linear and truncated intermediates in the biosynthetic pathway, providing insights into the checkpoints of thiopeptide maturation. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination of GE2270 and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy has played a critical role in the detailed structural elucidation of GE2270A and its various derivatives. By providing information about the connectivity and spatial arrangement of atoms within a molecule, NMR has been essential for confirming the complex cyclic structure of this thiopeptide.

The initial structure of GE2270A was determined through a combination of physico-chemical methods, with NMR being central to the process. researchgate.netnih.gov Techniques such as double quantum filter COSY (DQF-COSY) and ¹³C NMR inverse techniques were used to assign the proton and carbon signals and to piece together the sequence of the highly modified amino acid residues that form the six thiazole (B1198619) rings and one pyridine (B92270) ring of the molecule. researchgate.netnih.gov

¹H-NMR spectroscopy has also been the definitive method for confirming the identity of GE2270A produced through heterologous expression, by comparing its spectrum to that of an authentic standard. core.ac.uk Furthermore, NMR has been crucial in determining the structures of the various congeners of GE2270 that are co-produced during fermentation. nih.gov The structures of factors like GE2270 C2a were preliminarily determined by ¹H-NMR in comparison with GE2270A before being confirmed by mass spectrometry. nih.govgoogle.com

The combination of NMR and MS provides a powerful approach for the unambiguous structural characterization of GE2270 and its growing family of natural and engineered derivatives. researchgate.netnih.govnih.gov

Future Perspectives and Research Directions for Antibiotic Ge2270

Elucidating Undiscovered Biosynthetic Pathway Components and Enzymes of GE2270

The biosynthesis of GE2270 is a complex process involving a series of post-translational modifications of a precursor peptide. core.ac.uknih.gov While significant progress has been made in identifying the gene cluster responsible for its production in Planobispora rosea, there are still gaps in our understanding of the complete enzymatic cascade. core.ac.ukscispace.com Future research should focus on:

Identification of Missing Enzymes: The gene clusters responsible for the biosynthesis of GE2270 have been identified, however, not all enzymatic functions have been fully characterized. core.ac.ukfrontiersin.org For instance, the precise mechanisms and enzymes responsible for certain decorations on the GE2270 scaffold are not entirely understood. core.ac.uk Advanced genomic and proteomic techniques could be employed to identify these missing enzymatic links.

Characterization of Known Enzymes: For the enzymes that have been identified, such as the pyridine (B92270) synthase PbtD, detailed structural and mechanistic studies are crucial. osti.govpnas.orgpdbj.org Understanding the substrate specificity and catalytic mechanism of these enzymes will be instrumental for future bioengineering efforts. osti.govpnas.org

Regulatory Mechanisms: The regulation of the GE2270 biosynthetic gene cluster is another area ripe for investigation. Elucidating the regulatory networks that control the production of GE2270 could lead to strategies for enhancing its yield in fermentation processes. frontiersin.org

A deeper understanding of the biosynthetic pathway will not only satisfy academic curiosity but also provide the necessary tools for the rational design and production of novel GE2270 analogs.

Engineering GE2270 Derivatives with Enhanced Pharmacological Properties for Research Applications

Despite its potent antibacterial activity, the natural product GE2270 suffers from poor pharmacological properties, including low aqueous solubility, which has hindered its clinical development. core.ac.uknih.gov A significant focus of future research will be the generation of GE2270 derivatives with improved drug-like characteristics. frontiersin.orgmdpi.com

Key strategies include:

Semi-synthesis: Chemical modification of the GE2270 core structure has already yielded promising results. A notable example is LFF571, a semi-synthetic derivative with increased solubility that has progressed to clinical trials for treating Clostridium difficile infections. nih.gov Further medicinal chemistry efforts can explore modifications at various positions of the GE2270 molecule to optimize potency, solubility, and pharmacokinetic profiles.

Biosynthetic Engineering: By manipulating the biosynthetic genes of Planobispora rosea, it is possible to create novel GE2270 analogs. core.ac.uk This could involve gene knockouts to prevent certain modifications or the introduction of genes from other thiopeptide pathways to create hybrid molecules. core.ac.uknih.gov

Total Synthesis: While challenging, the total synthesis of GE2270 and its analogs offers the ultimate flexibility in structural design. nih.gov This approach allows for the creation of derivatives that are inaccessible through semi-synthesis or biosynthetic engineering.

The table below summarizes some of the GE2270 derivatives and their key features:

DerivativeMethod of GenerationKey ImprovementStatus
LFF571Semi-synthesisIncreased aqueous solubilityAdvanced to clinical trials nih.gov
Aminothiazole derivativesSemi-synthesisImproved solubility and chemical stabilityPreclinical development researchgate.netnih.gov
Cycloalkylurethane-based analogsSemi-synthesisGood in vitro and in vivo activityPreclinical development researchgate.net

These engineered derivatives will not only serve as potential drug candidates but also as valuable research tools to probe the structure-activity relationships of this class of antibiotics. acsmedchem.org

Comprehensive Investigation of Emerging Bacterial Resistance Mechanisms to EF-Tu Targeting Antibiotics

The emergence of antibiotic resistance is a major global health threat. While GE2270 and other EF-Tu inhibitors represent a novel class of antibiotics, it is inevitable that bacteria will develop resistance mechanisms. royalsocietypublishing.org A proactive approach to understanding these mechanisms is essential.

Areas for investigation include:

Mutations in the tuf Gene: The primary mechanism of resistance to GE2270 is through mutations in the tuf gene, which encodes EF-Tu. nih.gov Comprehensive studies are needed to map the full spectrum of resistance-conferring mutations and to understand how they affect the binding of GE2270 to its target.

Efflux Pumps and Other Mechanisms: Besides target modification, other resistance mechanisms such as drug efflux could play a role. Investigating the potential for bacteria to acquire or upregulate efflux pumps that can expel EF-Tu inhibitors is crucial. mdpi.com

Cross-resistance: It is important to determine whether resistance to GE2270 confers cross-resistance to other classes of antibiotics, and vice versa. nih.gov Understanding these patterns will be critical for the future clinical use of EF-Tu inhibitors.

Insights into resistance mechanisms will guide the development of next-generation EF-Tu inhibitors that can overcome or circumvent these resistance strategies. mcmaster.ca

Role of GE2270 and its Analogs as Biochemical Probes for Fundamental Translational Biology

Beyond their potential as therapeutics, GE2270 and its derivatives are valuable tools for basic research. acs.org Their specific inhibition of EF-Tu allows for the detailed study of the role of this essential protein in bacterial physiology. nih.govresearchgate.net

Future research applications include:

Probing EF-Tu Function: GE2270 can be used to dissect the various functions of EF-Tu beyond its canonical role in protein synthesis elongation. nih.govasm.org For example, it can help to elucidate the role of EF-Tu in processes like trans-translation. asm.org

Understanding Ribosome Dynamics: By arresting the ribosome at a specific step of the elongation cycle, GE2270 can provide insights into the intricate dynamics of the ribosome and its interactions with translation factors. nih.gov

Development of Novel Assays: Labeled derivatives of GE2270 could be developed as probes for high-throughput screening assays to identify new inhibitors of EF-Tu or to study the binding kinetics of different compounds to the target. acsmedchem.org

The use of GE2270 as a biochemical probe will continue to contribute to our fundamental understanding of bacterial protein synthesis.

Potential Contributions of GE2270 Research to the Development of New Anti-infective Strategies

The research on GE2270 has broader implications for the discovery and development of new antibiotics. uni-tuebingen.dedntb.gov.ua The lessons learned from studying this unique natural product can be applied to other anti-infective strategies.

Key contributions include:

Validating Novel Targets: The successful development of GE2270 derivatives validates EF-Tu as a viable target for antibacterial drug discovery. patsnap.comacs.org This encourages the search for other inhibitors of EF-Tu and for compounds that target other essential bacterial proteins.

Informing Natural Product Discovery: The elucidation of the GE2270 biosynthetic pathway provides a roadmap for the discovery of other complex natural products through genome mining. scispace.comresearchgate.net

Inspiring New Chemical Scaffolds: The unique chemical structure of GE2270 can serve as an inspiration for the design of new synthetic molecules with antibacterial activity.

Q & A

Q. What is the mechanism of action of GE2270 against bacterial protein synthesis?

GE2270 inhibits bacterial protein synthesis by targeting elongation factor Tu (EF-Tu), a critical GTPase involved in delivering aminoacyl-tRNA to the ribosome. Structural studies reveal that GE2270 binds to domain 2 of EF-Tu in its GTP-bound state, preventing the conformational change required for GTP hydrolysis and blocking ternary complex formation with aminoacyl-tRNA . This dual mechanism locks EF-Tu in a GTP-bound state and competitively inhibits tRNA binding, effectively halting translation .

Q. How is GE2270 biosynthesized in its native producer, Planobispora rosea?

GE2270 is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthetic gene cluster (pbt) encodes a precursor peptide (PbtA) and enzymes for cyclodehydration, methylation, and thiazole/oxazole ring formation. The cluster also includes the resistance gene tufR, encoding a modified EF-Tu resistant to GE2270 . Heterologous expression studies in Streptomyces coelicolor M1146 confirmed that ribosomal genes flanking the pbt cluster must be deleted to avoid interference with horizontal gene transfer .

Q. What role does the regulatory gene pbtR play in GE2270 production?

pbtR encodes a TetR-family transcriptional activator essential for GE2270 biosynthesis. Deletion of pbtR in heterologous hosts abolishes GE2270 production, while overexpression under constitutive promoters (e.g., ermE) enhances yield. Quantitative RT-PCR data indicate pbtR upregulates expression of biosynthetic genes during the transition from growth to production phase .

Q. What are the key challenges in heterologous expression of GE2270?

Successful heterologous production requires:

  • Deletion of ribosomal genes adjacent to the pbt cluster to enable conjugative transfer .
  • Promoter engineering (e.g., ermE or tcp830) to optimize expression of resistance (tufR) and biosynthetic genes .
  • Host compatibility : Streptomyces coelicolor M1146 is preferred due to its minimal background secondary metabolism, unlike Streptomyces lividans or S. albus, which show low yields .

Advanced Research Questions

Q. How can structural insights into GE2270-EF-Tu binding inform rational drug design?

X-ray crystallography of the GE2270-EF-Tu-GDP complex (2.35 Å resolution) reveals a salt bridge between Arg223 and Glu259 in EF-Tu, critical for high-affinity binding . This interaction, combined with steric clashes in the GTP-bound conformation, guides modifications to improve solubility (e.g., polar group additions) while retaining binding efficacy . Combinatorial chemistry has generated derivatives like LFF571, which retains activity against Clostridium difficile with enhanced pharmacokinetics .

Q. What experimental strategies resolve contradictions in GE2270 production yields across host systems?

Discrepancies in yields (e.g., 250 mg/L in Nonomuraea vs. 0.7 mg/L in S. coelicolor) are addressed through:

  • Media optimization : Screening 35+ media formulations to identify nutrient conditions mimicking native producers .
  • Regulatory gene tuning : Overexpression of pbtR and tufR under strong promoters increases titers 2.5-fold in S. coelicolor .
  • Inducible systems : Using the tcp830 promoter for timed induction post-growth phase .

Q. How do methylation states of GE2270 congeners affect bioactivity?

Planobispora rosea produces 10 GE2270 congeners differing in methylation. GE2270A (fully methylated) exhibits the highest antibacterial activity (MIC ≤0.03 µg/mL against Gram-positive pathogens). Structural studies show methylation enhances membrane permeability and target affinity, while non-methylated analogs show reduced efficacy .

Q. What methodologies elucidate GE2270's resistance mechanisms in pathogenic bacteria?

Resistance arises via mutations in EF-Tu (e.g., Gly222Ser) that disrupt GE2270 binding. In vitro selection assays coupled with cryo-EM or SPR analysis map resistance hotspots . Native producer P. rosea avoids self-inhibition through tufR, encoding a GE2270-resistant EF-Tu variant .

Q. How does GE2270 compare to other EF-Tu inhibitors like pulvomycin?

Both antibiotics block tRNA binding to EF-Tu, but pulvomycin binds at the domain 1-3 interface, whereas GE2270 targets domain 2. Pulvomycin also inhibits EF-Tu•GDP, unlike GE2270, which is specific to the GTP-bound state. Structural overlays show distinct steric clashes, guiding divergent optimization strategies .

Methodological Recommendations

  • Heterologous expression : Prioritize S. coelicolor M1146 with pbtR and tufR under constitutive promoters .
  • Yield optimization : Use high-throughput media screens and LC-MS for congener-specific quantification .
  • Mechanistic studies : Combine X-ray crystallography with in vitro translation assays to validate EF-Tu interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.